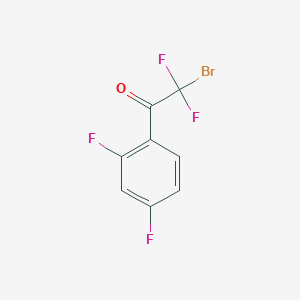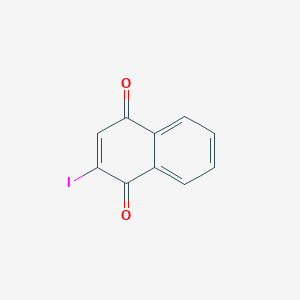![molecular formula C18H16O2S B14155223 2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 5339-81-1](/img/structure/B14155223.png)
2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound that features a thiophene ring, an acetyl group, and a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves the reaction of thiophene with acetyl chloride in the presence of a catalyst such as stannic chloride . This reaction forms 2-acetylthiophene, which can then be further reacted with biphenyl derivatives under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylthiophene: A simpler analog with similar chemical properties but lacking the biphenyl structure.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
Biphenyl derivatives: Compounds with similar biphenyl structures but different substituents.
Uniqueness
2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its combination of a thiophene ring, an acetyl group, and a biphenyl structure
Propiedades
Número CAS |
5339-81-1 |
|---|---|
Fórmula molecular |
C18H16O2S |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
6-acetyl-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C18H16O2S/c1-12(19)18-15(13-6-3-2-4-7-13)10-14(11-16(18)20)17-8-5-9-21-17/h2-9,11,15,18H,10H2,1H3 |
Clave InChI |
LOLCMVVLVVXJSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C(CC(=CC1=O)C2=CC=CS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate](/img/structure/B14155142.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14155160.png)
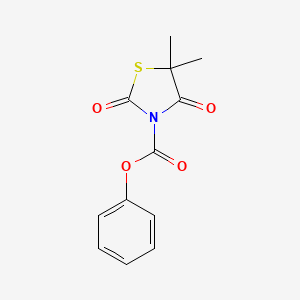
methyl]phosphonate](/img/structure/B14155186.png)
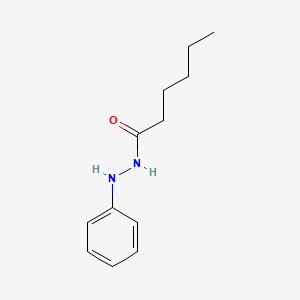
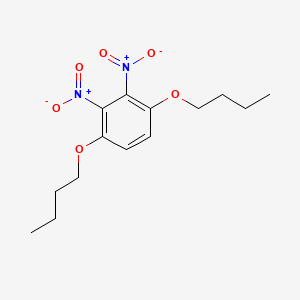

![1-[5-(Phenylselanyl)pentyl]pyrrolidine-2,5-dione](/img/structure/B14155224.png)

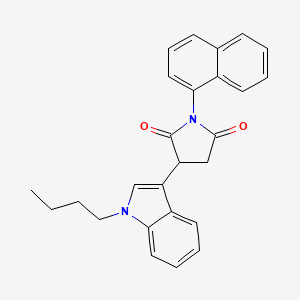
![4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14155234.png)
